

Spectroscopic comparison of 3,3-Dimethyl-1-octene with its constitutional isomers

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Compound of Interest

Compound Name: 3,3-Dimethyl-1-octene

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A Spectroscopic Showdown: 3,3-Dimethyl-1-octene and Its Constitutional Isomers

In the world of organic chemistry, compounds with the same molecular formula but different structural arrangements, known as constitutional isomers, often exhibit distinct physical, chemical, and spectroscopic properties. This guide provides a detailed comparative analysis of the spectroscopic characteristics of **3,3-Dimethyl-1-octene** and a selection of its constitutional isomers: 4,5-Dimethyl-1-octene, and 2-Ethyl-1-octene. By examining their Infrared (IR), Nuclear Magnetic Resonance (^1H NMR and ^{13}C NMR), and Mass Spectrometry (MS) data, we can elucidate the structural nuances that give each molecule its unique spectral fingerprint. This information is invaluable for researchers in fields ranging from synthetic chemistry to drug development for the precise identification and characterization of these compounds.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic features of **3,3-Dimethyl-1-octene** and its selected constitutional isomers.

Table 1: Infrared (IR) Spectroscopy Data

Compound	Key IR Absorptions (cm ⁻¹)	Functional Group Assignment
3,3-Dimethyl-1-octene	~3077, ~1642, ~910, ~990	=C-H stretch, C=C stretch, C-H bend (out-of-plane)
4,5-Dimethyl-1-octene	~3078, ~1641, ~911, ~993	=C-H stretch, C=C stretch, C-H bend (out-of-plane)
2-Ethyl-1-octene	~3078, ~1645, ~888	=C-H stretch, C=C stretch, C-H bend (out-of-plane)

Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Approximate Chemical Shifts, δ)

Compound	Vinylic Protons (δ , ppm)	Allylic Protons (δ , ppm)	Alkyl Protons (δ , ppm)
3,3-Dimethyl-1-octene	5.7-5.9 (1H, m), 4.8-5.0 (2H, m)	-	0.8-1.4 (17H, m)
4,5-Dimethyl-1-octene	5.6-5.8 (1H, m), 4.9-5.1 (2H, m)	~2.0 (1H, m)	0.8-1.6 (16H, m)
2-Ethyl-1-octene	~4.7 (2H, s)	~2.0 (2H, q)	0.8-1.4 (16H, m)

Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Approximate Chemical Shifts, δ)

Compound	Vinylic Carbons (δ , ppm)	Allylic Carbons (δ , ppm)	Alkyl Carbons (δ , ppm)
3,3-Dimethyl-1-octene	~146, ~110	~37	~38, ~32, ~30, ~29, ~23, ~14
4,5-Dimethyl-1-octene	~143, ~112	~45, ~37	~34, ~29, ~23, ~20, ~14, ~11
2-Ethyl-1-octene	~150, ~108	~31	~40, ~29, ~27, ~23, ~14, ~12

Table 4: Mass Spectrometry (MS) Data (Key Fragments, m/z)

Compound	Molecular Ion (M^+)	Base Peak (m/z)	Key Fragment Ions (m/z)
3,3-Dimethyl-1-octene	140	69	41, 55, 83, 111
4,5-Dimethyl-1-octene	140	41	55, 69, 83, 97
2-Ethyl-1-octene	140	55	41, 69, 83, 111

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. The following are detailed methodologies for each key experiment.

Infrared (IR) Spectroscopy

A thin film of the neat liquid sample was prepared by placing a drop of the compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates. The spectrum was recorded using a Fourier-Transform Infrared (FT-IR) spectrometer, typically scanning from 4000 to 400 cm^{-1} . A background spectrum of the clean plates was recorded and automatically subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

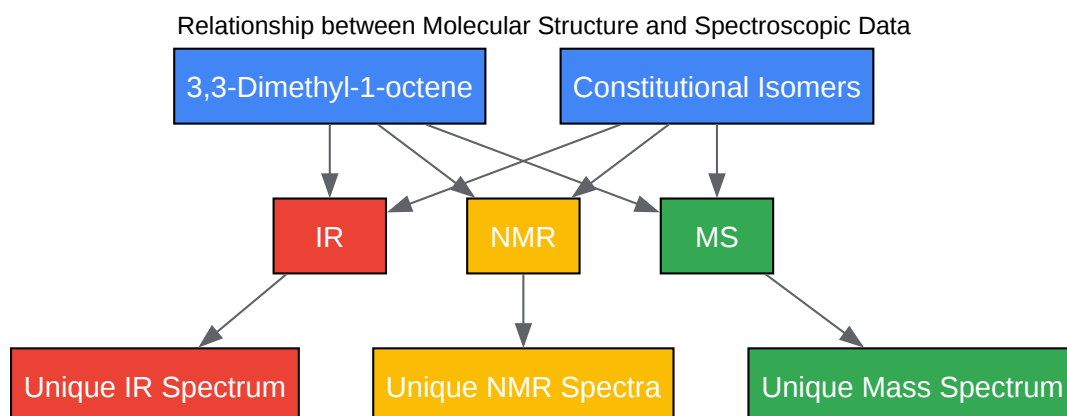
^1H and ^{13}C NMR spectra were acquired on a spectrometer operating at a proton frequency of 300 MHz or higher. Samples were prepared by dissolving approximately 5-10 mg of the compound in about 0.6 mL of deuterated chloroform (CDCl_3), which also served as the internal standard (^1H : δ 7.26 ppm; ^{13}C : δ 77.16 ppm). ^1H NMR data are reported as chemical shifts in parts per million (ppm) downfield from tetramethylsilane (TMS), with multiplicity (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet) and integration. ^{13}C NMR spectra were typically recorded with proton decoupling, and chemical shifts are reported in ppm relative to TMS.

Mass Spectrometry (MS)

Mass spectra were obtained using a Gas Chromatograph-Mass Spectrometer (GC-MS). The sample was introduced into the GC, which was equipped with a capillary column (e.g., DB-5ms). The GC oven temperature was programmed to ramp from an initial temperature (e.g., 50 °C) to a final temperature (e.g., 250 °C) to ensure separation of any impurities. The separated components then entered the mass spectrometer, which operated in electron ionization (EI) mode at 70 eV. The mass-to-charge ratios (m/z) of the resulting fragments were recorded.

Visualizations

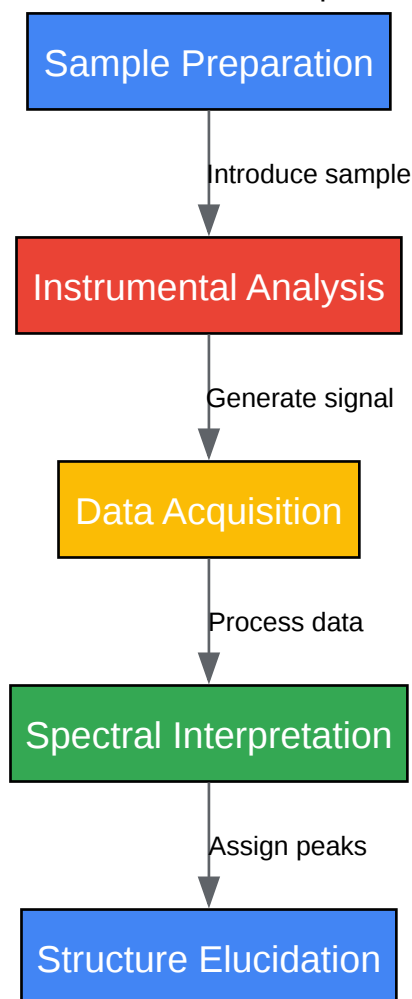
The following diagrams illustrate the logical relationships and experimental workflows discussed in this guide.



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Caption: Structure dictates the unique spectroscopic fingerprint.

General Experimental Workflow for Spectroscopic Analysis



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Caption: From sample to structure: a spectroscopic workflow.

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